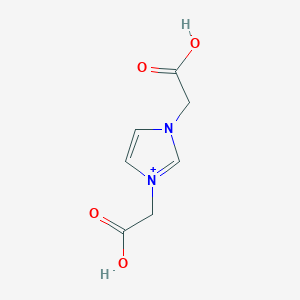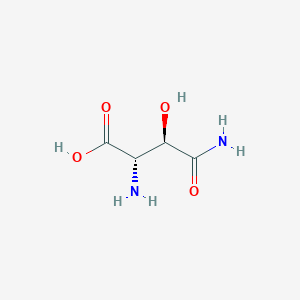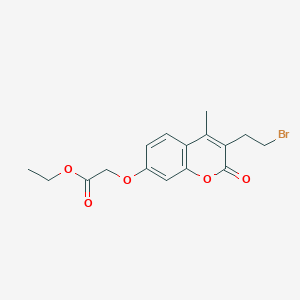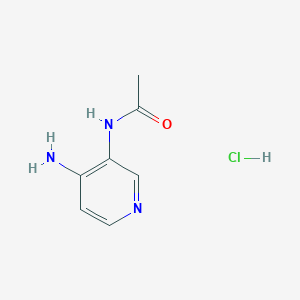
4-Ethylphenylglyoxal hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 4-Ethylphenylglyoxal hydrate involves several methods, including the use of acetal-protecting groups for carbohydrate thioglycoside donors. This approach allows for the introduction of specific functional groups under mild conditions, showcasing the flexibility in synthesizing complex molecules with desired properties (Crich & Bowers, 2006).
Molecular Structure Analysis
A detailed study on the molecular structure of related compounds provides insights into the vibrational frequencies, molecular geometry, and the impact of different substituents on the overall structure. Quantum chemical calculations, including density functional theory (DFT), play a crucial role in understanding the structural aspects of these molecules (Koparır et al., 2013).
Chemical Reactions and Properties
Compounds structurally similar to 4-Ethylphenylglyoxal hydrate participate in various chemical reactions, such as three-component condensations, showcasing their reactivity and potential for creating functional derivatives with specific characteristics (Andin, 2021).
Physical Properties Analysis
The physical properties of these compounds, including their thermal stability and electronic transitions, have been extensively studied through techniques like Thermogravimetric analysis (TGA) and UV-Visible spectroscopy. These studies provide valuable information on the stability and behavior of the compounds under different conditions (Sapnakumari et al., 2014).
Chemical Properties Analysis
The chemical properties, including reactivity patterns and NLO characteristics, are crucial for understanding the potential applications of these compounds. Experimental and computational studies, including DFT calculations and Hirshfeld surface analysis, offer insights into the molecular interactions, electronic structure, and potential for non-linear optical applications (Daud et al., 2019).
Scientific Research Applications
Application 1: Proteomics Research
Application 2: Synthesis of Polysubstituted Pyrroles
- Summary of Application : 4-Ethylphenylglyoxal hydrate is used in the four-component condensation of ethyl acetoacetate, phenylglyoxal hydrate, barbituric acid, and primary amines to obtain polysubstituted pyrroles containing a barbituric acid fragment .
- Methods of Application : The reaction was carried out under reflux in ethanol for 10–15 minutes .
- Results or Outcomes : As a result, polysubstituted pyrroles were isolated in yields of 36–74% .
Application 3: Modification of Amino Acids
- Summary of Application : 4-Ethylphenylglyoxal hydrate has been used as a reagent to modify the amino acid, arginine .
Application 4: Attachment of Chemical Payloads
Safety And Hazards
properties
IUPAC Name |
2-(4-ethylphenyl)-2-oxoacetaldehyde;hydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2.H2O/c1-2-8-3-5-9(6-4-8)10(12)7-11;/h3-7H,2H2,1H3;1H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFDCQUPYEYQFJM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)C=O.O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10656971 |
Source


|
| Record name | (4-Ethylphenyl)(oxo)acetaldehyde--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10656971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethylphenylglyoxal hydrate | |
CAS RN |
1171381-90-0 |
Source


|
| Record name | (4-Ethylphenyl)(oxo)acetaldehyde--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10656971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[(3Ar,4R,5R,6aS)-4-[(E,3S)-4-(3-chlorophenoxy)-3-hydroxybut-1-enyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] benzoate](/img/structure/B1145563.png)



![Carbamic acid, N-[(7R)-6,7-dihydro-5-[(4-methoxyphenyl)methyl]-6-oxo-5H-dibenz[b,d]azepin-7-yl]-, (1R,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexyl ester](/img/structure/B1145576.png)
![2-[2-(Dimethylaminomethylideneamino)propan-2-yl]-N-[(4-fluorophenyl)methyl]-5-hydroxy-1-methyl-6-oxopyrimidine-4-carboxamide](/img/structure/B1145578.png)
